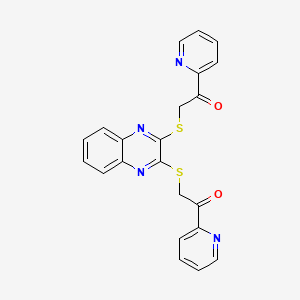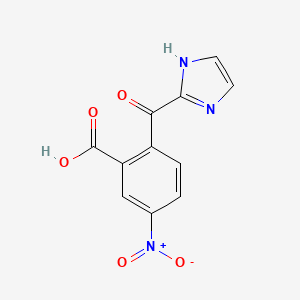![molecular formula C7H12NNaO3S B12946123 Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate is a heterocyclic organic compound that features a bicyclic structure with nitrogen and sulfur atoms. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral medications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with bromoacetyl bromide and 3-methyl-2-butenol.
Formation of Bromoacetate: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate.
Formation of Alpha-Diazoacetate: The bromoacetate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline medium to form alpha-diazoacetate.
Cyclopropanation: The alpha-diazoacetate undergoes intramolecular cyclopropanation catalyzed by Ru(II) to form the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
化学反応の分析
Types of Reactions
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate involves its interaction with specific molecular targets:
Molecular Targets: It acts on viral proteases, inhibiting their activity.
Pathways Involved: The compound interferes with the replication cycle of viruses by inhibiting the protease enzymes necessary for viral protein processing.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A precursor in the synthesis of the sulfonate derivative.
Boceprevir: An antiviral drug that shares a similar bicyclic structure.
Pf-07321332: Another antiviral drug with a related structure used in COVID-19 treatment.
Uniqueness
Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of antiviral agents .
特性
分子式 |
C7H12NNaO3S |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
sodium;6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate |
InChI |
InChI=1S/C7H13NO3S.Na/c1-7(2)4-3-8-6(5(4)7)12(9,10)11;/h4-6,8H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChIキー |
VHBJAACWNUGGKA-UHFFFAOYSA-M |
正規SMILES |
CC1(C2C1C(NC2)S(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


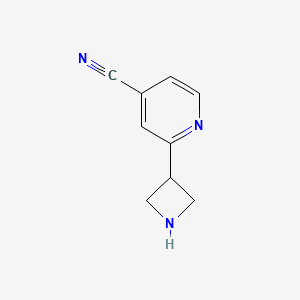
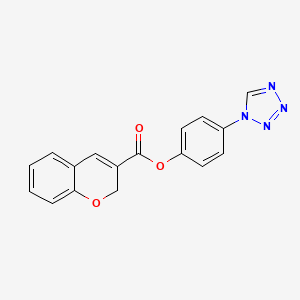
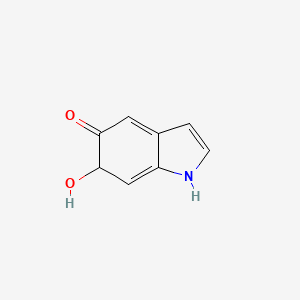

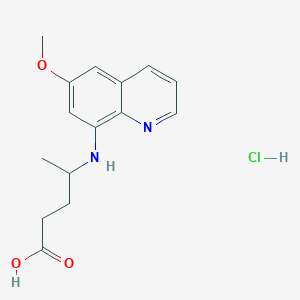

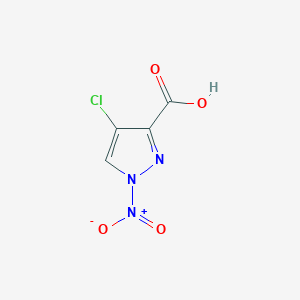
![3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)

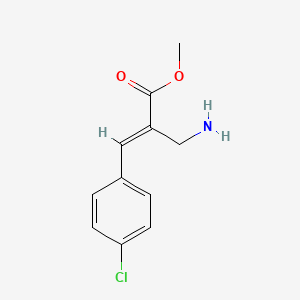
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
